molecular formula C36H21Br3 B2730788 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene CAS No. 2322533-42-4

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene

Cat. No.: B2730788
CAS No.: 2322533-42-4
M. Wt: 693.276
InChI Key: BKKXKEBSRFIQOK-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene is an aromatic compound with the molecular formula C36H21Br3 and a molecular weight of 693.26 g/mol . This compound is characterized by its three bromonaphthalene groups attached to a central benzene ring, making it a highly brominated aromatic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene can be synthesized through a multi-step chemical process. One common method involves the bromination of naphthalene derivatives followed by a coupling reaction with a benzene core. The reaction typically requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-bromonaphthalen-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-bromonaphthalen-1-yl)benzene and its derivatives involves interactions with molecular targets such as enzymes or receptors. For instance, certain derivatives have shown antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3,5-bis(4-bromonaphthalen-1-yl)phenyl]-4-bromonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H21Br3/c37-34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39)33-12-6-3-9-30(27)33/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKXKEBSRFIQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)Br)C6=CC=C(C7=CC=CC=C76)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H21Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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